molecular formula C17H32GdN4O7+3 B1662839 Gadoteridol CAS No. 120066-54-8

Gadoteridol

Cat. No. B1662839
M. Wt: 561.7 g/mol
InChI Key: DPNNNPAKRZOSMO-UHFFFAOYSA-N
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Description

Gadoteridol is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . It is particularly used in the imaging of the central nervous system . It is sold under the brand name ProHance .


Synthesis Analysis

The synthesis of Gadoteridol involves the use of a non-ionic complex consisting of gadolinium (lll) and the macrocyclic ligand dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid (butrol) . The synthesis process has been patented and involves several steps .


Chemical Reactions Analysis

Gadoteridol affects proton relaxation times and consequently the MR signal. Signal intensity is affected by the dose and relaxivity of the gadoteridol molecule . More detailed information about its chemical reactions was not found in the search results.

Scientific Research Applications

MRI Contrast Enhancement

Gadoteridol is extensively used as a contrast agent in magnetic resonance imaging (MRI). It has been found effective in enhancing the visualization of pathology in various studies, including those focused on the brain, spine, and extracranial head and neck pathology. In MRI, gadoteridol helps in better lesion detection and provides additional diagnostic information, which can be crucial for accurate diagnosis and treatment planning.

  • Brain and Spinal Imaging : Gadoteridol enhances the contrast in MRI scans of the brain and spinal cord, improving the visibility of lesions and abnormalities. This is particularly useful in diagnosing and assessing diseases of the central nervous system, as well as in pediatric neurology. It provides clearer images and additional diagnostic information, which may lead to a change in patient diagnosis (Runge et al., 1997), (Ball et al., 1993), (Zoarski et al., 1992).

  • Extracranial Head and Neck Pathology : Gadoteridol is effective in enhancing MRI of extracranial head and neck pathology, providing better visualization and definition of lesion borders, which is significant for both diagnosis and surgical planning (Zoarski et al., 1993).

Research in Convection-Enhanced Delivery

Gadoteridol has been used in research focusing on convection-enhanced delivery (CED) in the brain. CED is a technique used to deliver therapeutic agents directly to the brain or brain tumors. Gadoteridol, used as a contrast agent in MRI, helps in optimizing the placement of delivery cannulas and assessing the distribution of therapeutics in the brain.

  • Optimizing Therapeutic Delivery : In studies involving nonhuman primates, gadoteridol was used to define optimal target loci for CED infusions in the thalamus and brainstem. This research is crucial in designing clinical trials and therapies for central nervous system diseases (Yin et al., 2010).

Other Applications

  • In Vivo Tracking of Stem Cells : Gadoteridol has been utilized in studies for in vivo MRI tracking of labeled stem cells, particularly in models of spinal cord injury. This application is pivotal for understanding the dynamics of stem cell therapies and assessing their efficacy (Filippi et al., 2016).

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Safety And Hazards

Gadoteridol can cause a life-threatening condition in people with advanced kidney disease . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNNNPAKRZOSMO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29GdN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048662
Record name Gadoteridol
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Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 737 mg/mL, Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3
Record name GADOTERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/
Record name GADOTERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. Paramagnetic agents have unpaired electrons that generate a magnetic field about 700 times larger than the proton's field, thus disturbing the proton's local magnetic field. When the local magnetic field around a proton is disturbed its relaxation process is altered. MR images are based on proton density and proton relaxation dynamics. MR instruments can record two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radiofrequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoteridol shortens the T1 relaxation time in tissues where it accumulates. Gadoteridol does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in central nervous system (CNS) lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoteridol in lesions such as neoplasms, abscesses, and subacute infarcts.
Record name Gadoteridol
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Product Name

Gadoteridol

Color/Form

White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone

CAS RN

120066-54-8
Record name Gadoteridol
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Record name Gadoteridol
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Record name Gadoteridol
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Record name GADOTERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0199MV609F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name GADOTERIDOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>225 °C
Record name GADOTERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The solution of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid sodium salt is directly reacted, as described in EP 292689, with propylene oxide to give the alkylated product, which can easily be complexed with gadolinium to give the final Gadoteridol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,940
Citations
K Kumar, M Tweedle, HG Brittain - Analytical Profiles of Drug Substances …, 1996 - Elsevier
… Gadoteridol is kinetically very inert under physiological conditions. However, at lower pH, the chelate slowly equilibrates into free Gd 3+ and ligand. Gadoteridol … of gadoteridol and …
Number of citations: 3 www.sciencedirect.com
MF TWEEDLE - Investigative Radiology, 1992 - journals.lww.com
Physicochemical Properties of Gadoteridol and Other Magnetic... : Investigative Radiology Physicochemical Properties of Gadoteridol and Other Magnetic Resonance Contrast Agents …
Number of citations: 209 journals.lww.com
DE Hieronim, E Kanal, DP Swanson - 1995 - academic.oup.com
… of gadoteridol at a medical center generally complied with institutional guidelines. Gadoteridol … The frequencies and types of adverse reactions to gadoteridol and gadopentetate were …
Number of citations: 19 academic.oup.com
VM Runge, WG Bradley, MN Brant-Zawadzki… - Radiology, 1991 - pubs.rsna.org
… intravenous injection of 0.1 mmol/kg gadoteridol (gadolinium 1,4,7… associated with injection of gadoteridol were seen in 18 of 411 … MR images enhanced with gadoteridol in patients with …
Number of citations: 91 pubs.rsna.org
MF Tweedle, P Wedeking, K Kumar - Investigative radiology, 1995 - europepmc.org
Rationale and objectives The authors studied the long-term distribution of gadolinium (Gd) in mice and rats after the administration of four commercially available magnetic resonance …
Number of citations: 281 europepmc.org
M Kobayashi, SR Levendovszky, DS Hippe… - Radiology, 2021 - pubs.rsna.org
… Twenty-eight cadavers with gadoteridol exposure and nine with gadobenate dimeglumine … dimeglumine was 3.0–6.5 times higher than that of gadoteridol in the brain (P < .02), 4.4 times …
Number of citations: 21 pubs.rsna.org
SB Cho, AL Lee, HW Chang, KA Kim… - Journal of Magnetic …, 2020 - Wiley Online Library
… type AEs following exposure to gadoteridol. To our knowledge, … Our aim was to further elucidate the safety of gadoteridol for … after repeated gadoteridol exposure,8-10 gadoteridol can be …
Number of citations: 7 onlinelibrary.wiley.com
S Gahramanov, AM Raslan, LL Muldoon… - International Journal of …, 2011 - Elsevier
PURPOSE: We evaluated dynamic susceptibility-weighted contrast-enhanced magnetic resonance imaging (DSC-MRI) using gadoteridol in comparison to the iron oxide nanoparticle …
Number of citations: 164 www.sciencedirect.com
S Gahramanov, LL Muldoon, CG Varallyay, X Li… - Radiology, 2013 - pubs.rsna.org
… measured by using ferumoxytol, gadoteridol, and gadoteridol with leakage correction were … ferumoxytol and gadoteridol (P = .003), and between ferumoxytol and gadoteridol with …
Number of citations: 174 pubs.rsna.org
WT Yuh, DJ Fisher, VM Runge… - American journal …, 1994 - Am Soc Neuroradiology
… multicenter phase Ill trials of gadoteridol in the MR evaluation of … gadoteridol. The specific study goals were to: (a) expand the safety profile and patient tolerance profile of gadoteridol at …
Number of citations: 121 www.ajnr.org

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